molecular formula C7H13N B1595054 1-Dimethylamino-2-pentyne CAS No. 7383-77-9

1-Dimethylamino-2-pentyne

Cat. No.: B1595054
CAS No.: 7383-77-9
M. Wt: 111.18 g/mol
InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dimethylamino-2-pentyne is an organic compound with the molecular formula C₇H₁₃N. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.

Scientific Research Applications

1-Dimethylamino-2-pentyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

1-Dimethylamino-2-pentyne is a type of alkyne, a hydrocarbon that contains a carbon-carbon triple bond . The primary targets of this compound are likely to be biological molecules that can react with alkynes, such as certain enzymes or receptors.

Mode of Action

Alkynes in general can undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

For example, they can participate in the synthesis of larger organic molecules through reactions such as the Sonogashira coupling .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may interact with biomolecules at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethylamino-2-pentyne can be synthesized through several methods. One common approach involves the reaction of 1-dimethylamino-2-propyne with iodoethane . This reaction typically requires a strong base such as sodium amide in liquid ammonia to facilitate the formation of the triple bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Dimethylamino-2-pentyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1-Diethylamino-2-pentyne
  • 2-Pentyne
  • Butinoline

Comparison: 1-Dimethylamino-2-pentyne is unique due to its specific structure, which combines an alkyne with a dimethylamino group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-diethylamino-2-pentyne has a similar structure but with ethyl groups instead of methyl groups, leading to differences in reactivity and applications.

Properties

IUPAC Name

N,N-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYPYPTLZUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224332
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-77-9
Record name 1-Dimethylamino-2-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7383-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dimethylamino-2-pentyne
Reactant of Route 2
Reactant of Route 2
1-Dimethylamino-2-pentyne
Reactant of Route 3
Reactant of Route 3
1-Dimethylamino-2-pentyne
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Dimethylamino-2-pentyne
Reactant of Route 5
Reactant of Route 5
1-Dimethylamino-2-pentyne
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Dimethylamino-2-pentyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.